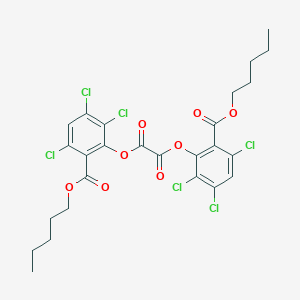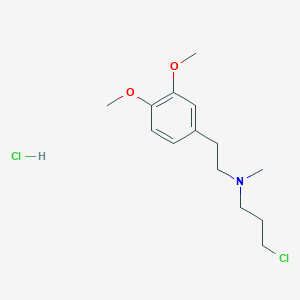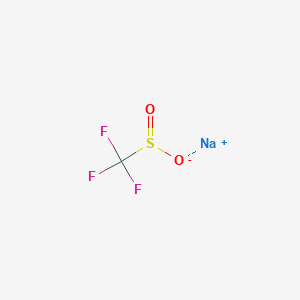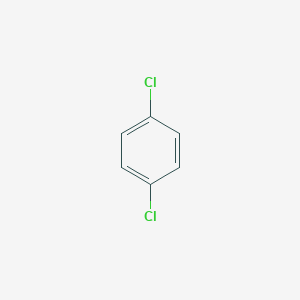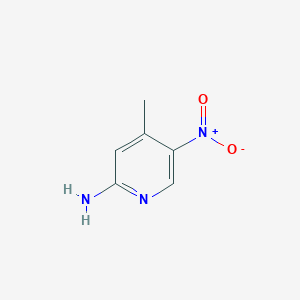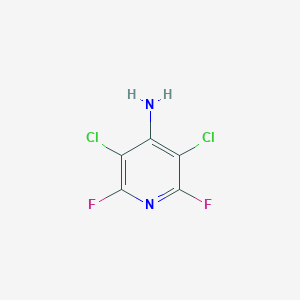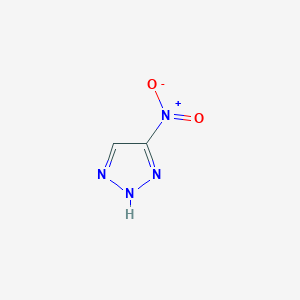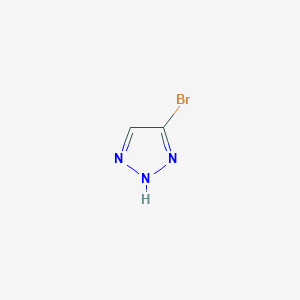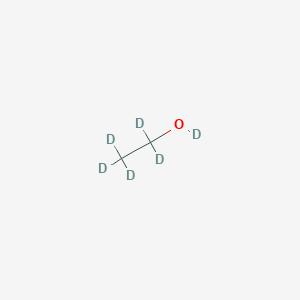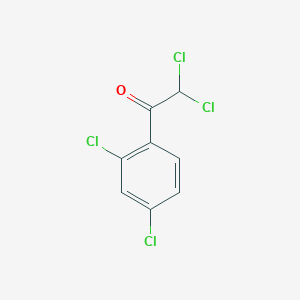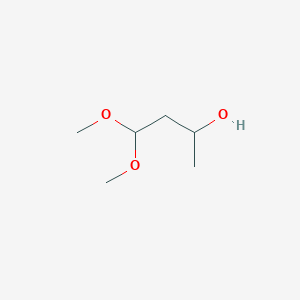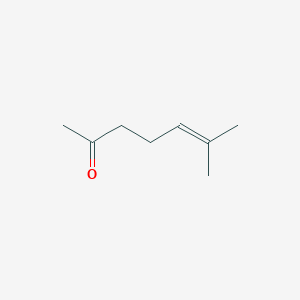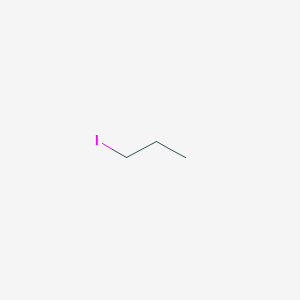
1-Iodpropan
Übersicht
Beschreibung
1-Iodopropane, also known as n-propyl iodide, is a colorless, flammable liquid with the chemical formula C₃H₇I. It is an organoiodine compound that is commonly used in organic synthesis and various industrial applications. The compound is characterized by its high reactivity due to the presence of the iodine atom, making it a valuable reagent in chemical reactions.
Wissenschaftliche Forschungsanwendungen
1-Iodopropane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an alkylating agent to introduce propyl groups into various organic molecules.
Biological Studies: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Material Science: Utilized in the preparation of specialized materials and polymers.
Analytical Chemistry: Serves as a standard or reference compound in various analytical techniques .
Wirkmechanismus
Target of Action
1-Iodopropane, also known as n-Propyl iodide, is a colorless, flammable chemical compound with the formula C3H7I . It is primarily used in organic synthesis. The primary targets of 1-Iodopropane are organic compounds, particularly those containing nucleophilic functional groups. It is often used for the alkylation of pyrrole .
Mode of Action
1-Iodopropane interacts with its targets through a process known as nucleophilic substitution . In this process, the iodine atom in 1-Iodopropane, which is a good leaving group, is replaced by a nucleophile from another molecule . For example, when reacting with potassium salts of pyrrole, 1-Iodopropane can synthesize 1-n-propylpyrrole .
Result of Action
The molecular and cellular effects of 1-Iodopropane’s action depend on the specific reactions it participates in. As an alkylating agent, it can modify the structure of other molecules, potentially leading to significant changes in their properties and functions. For example, in the synthesis of 1-n-propylpyrrole, 1-Iodopropane contributes a propyl group to the pyrrole molecule, significantly altering its structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodopropane is typically prepared by the reaction of n-propyl alcohol with iodine and phosphorus. The reaction involves heating n-propyl alcohol with iodine and red phosphorus, resulting in the formation of 1-iodopropane along with phosphoric acid as a byproduct .
Industrial Production Methods: In industrial settings, 1-iodopropane is produced through a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The compound is then purified by distillation and stored under nitrogen to prevent decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodopropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom in 1-iodopropane can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, resulting in the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, 1-iodopropane can undergo elimination reactions to form propene.
Oxidation and Reduction Reactions: Although less common, 1-iodopropane can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Alcohols: Formed by nucleophilic substitution with hydroxide ions.
Nitriles: Formed by nucleophilic substitution with cyanide ions.
Amines: Formed by nucleophilic substitution with ammonia.
Propene: Formed by elimination reactions
Vergleich Mit ähnlichen Verbindungen
1-Iodopropane can be compared with other similar compounds, such as:
Ethyl iodide (C₂H₅I): Similar in structure but with one less carbon atom. It is also used as an alkylating agent.
Isopropyl iodide (C₃H₇I): An isomer of 1-iodopropane with a different arrangement of atoms. It has similar reactivity but different physical properties.
Butyl iodide (C₄H₉I): Contains one additional carbon atom, making it slightly larger and more hydrophobic.
1-Iodopropane is unique due to its specific reactivity and the balance between its size and electrophilicity, making it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
1-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015653 | |
| Record name | 1-Iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index] | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
43.1 [mmHg] | |
| Record name | Propyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26914-02-3, 107-08-4 | |
| Record name | IODOPROPANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3650 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Iodopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND3629KE2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-Iodopropane?
A1: 1-Iodopropane is an iodoalkane with a linear three-carbon chain. Its molecular formula is C3H7I, and its molecular weight is 169.99 g/mol [, , , ].
Q2: What spectroscopic techniques are useful for characterizing 1-Iodopropane?
A2: Several spectroscopic methods provide insights into the structure and properties of 1-Iodopropane. These include:
- Raman Spectroscopy: Reveals vibrational modes, distinguishing between trans and gauche conformations [, ].
- Infrared Spectroscopy (IR): Provides information about vibrational modes and is particularly useful for studying rotational isomers [].
- High-Resolution Photoelectron Spectroscopy: Offers insights into electronic structure and bonding characteristics [].
- Reflection-Adsorption Infrared Spectroscopy (RAIRS): Used to determine the adsorption geometry of 1-Iodopropane on metal surfaces [, ].
- X-ray Photoelectron Spectroscopy (XPS): Provides information about elemental composition and chemical states of atoms in molecules, often used to study the decomposition products of 1-Iodopropane on surfaces [, ].
- Electron Energy Loss Spectroscopy (HREELS): Complements IR spectroscopy, providing additional information about vibrational modes and surface reactions [].
Q3: How does the conformation of 1-Iodopropane affect its photodissociation dynamics?
A3: 1-Iodopropane exists in two main conformations: trans and gauche. These conformations exhibit distinct short-time photodissociation dynamics in the gas phase, as demonstrated by resonance Raman spectroscopy and time-dependent wave packet calculations []. This difference suggests that the initial geometry of the molecule plays a significant role in its photochemical behavior.
Q4: What are the primary photodissociation products of 1-Iodopropane?
A5: Upon photodissociation at 266 nm, 1-Iodopropane primarily yields excited-state iodine (I*(2P1/2)) []. Notably, there is minimal evidence for HI elimination (<0.21%) in this process, contrasting with the behavior of its structural isomer, 2-Iodopropane.
Q5: How does the photodissociation of 2-Iodopropane differ from that of 1-Iodopropane?
A6: In contrast to 1-Iodopropane, photodissociation of 2-Iodopropane at 266 nm predominantly yields ground-state iodine (I(2P3/2)) and a significant amount of HI (>10.5%) []. This distinct behavior highlights the influence of the iodine atom's position on the photochemical pathways.
Q6: What is the timescale of HI elimination in 2-Iodopropane photodissociation?
A7: The anisotropy parameters for all channels in 2-Iodopropane photodissociation approach the limiting value of 2.0, indicating that both C-I bond fission and 1,2-HI elimination occur on a subpicosecond timescale following excitation []. This observation suggests that both processes are rapid and likely occur competitively.
Q7: How does the structure of 1-Iodopropane influence its reactivity on metal surfaces?
A8: Studies on copper surfaces (Cu(110), Cu(100), Cu(111)) show that 1-Iodopropane adsorbs molecularly at low temperatures, with the C-I bond either perpendicular or tilted relative to the surface depending on coverage [, ]. Upon heating, C-I bond scission occurs, generating surface-bound propyl groups and iodine atoms [, , ]. These propyl groups can undergo β-hydride elimination to form propylene or hydrogenation to form propane, with the reaction rates exhibiting sensitivity to the specific copper surface structure [].
Q8: What role does 1-Iodopropane play in catalytic reactions?
A9: 1-Iodopropane can act as a catalyst in various organic reactions, often serving as a precursor for the in situ generation of hypoiodous acid. For example, it catalyzes the oxidative spirocyclization of 4-(2-carboxyethyl)phenols to form spirodienones in the presence of an oxidant like m-chloroperbenzoic acid []. Similarly, it promotes the synthesis of sulfonamides from sodium sulfinates and amines through a hypervalent iodine intermediate []. In these reactions, 1-Iodopropane facilitates the formation of reactive iodine species, enabling efficient transformations.
Q9: Are there any known applications of 1-Iodopropane in zeolite chemistry?
A10: Research indicates that 1-Iodopropane reacts with Na0-treated NaX and NaY zeolites to form framework propoxy groups []. This reaction involves dehalogenation of 1-Iodopropane, suggesting its potential utility in modifying zeolite frameworks.
Q10: What safety considerations are associated with 1-Iodopropane?
A11: Studies on beagle dogs have shown that 1-Iodopropane exhibits potent cardiac sensitization properties []. Exposure to even low concentrations (0.1-0.4% v/v) in the presence of adrenaline led to cardiac abnormalities, highlighting the potential cardiovascular risks associated with this compound. Therefore, handling 1-Iodopropane requires caution and appropriate safety measures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


